N-isopropylindoline-5-carboxamide

Physicochemical profiling Ligand efficiency Scaffold hopping

N-Isopropylindoline-5-carboxamide (CAS 1082479-12-6) is a small-molecule heterocyclic compound featuring a saturated indoline (2,3-dihydro-1H-indole) core, a 5-position carboxamide moiety, and an N-isopropyl substituent on the amide nitrogen. Its molecular formula is C12H16N2O with a molecular weight of 204.27 g/mol.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
Cat. No. B8712799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-isopropylindoline-5-carboxamide
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=CC2=C(C=C1)NCC2
InChIInChI=1S/C12H16N2O/c1-8(2)14-12(15)10-3-4-11-9(7-10)5-6-13-11/h3-4,7-8,13H,5-6H2,1-2H3,(H,14,15)
InChIKeyXPTKSWKLUXSNMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isopropylindoline-5-carboxamide (CAS 1082479-12-6): Procurement-Relevant Structural Profile and Baseline Characterization


N-Isopropylindoline-5-carboxamide (CAS 1082479-12-6) is a small-molecule heterocyclic compound featuring a saturated indoline (2,3-dihydro-1H-indole) core, a 5-position carboxamide moiety, and an N-isopropyl substituent on the amide nitrogen . Its molecular formula is C12H16N2O with a molecular weight of 204.27 g/mol . The compound is commercially available primarily through research chemical suppliers with a typical purity specification of 95% . Structurally, it belongs to the indoline-5-carboxamide chemotype, a scaffold that has been explored in medicinal chemistry for kinase inhibition, antiviral activity, and anticancer applications, though the specific N-isopropyl-5-carboxamide substitution pattern remains sparsely characterized in the public domain [1].

Why N-Isopropylindoline-5-carboxamide Cannot Be Generically Substituted: Scaffold, Regioisomer, and Redox State Differentiation


Generic substitution within the indoline/indole-5-carboxamide family is precluded by three structural parameters that directly govern target engagement and pharmacokinetics: (i) saturation state of the five-membered ring, (ii) regioisomeric position of the carboxamide, and (iii) N-alkyl substitution on the amide. The indoline core (saturated at C2–C3) lacks the planar, fully conjugated π-system of the corresponding indole [1], altering hydrogen-bonding geometry, lipophilicity, and metabolic stability relative to indole-based analogs such as N-isopropyl-1H-indole-5-carboxamide (CAS 953029-91-9) . Furthermore, regioisomeric variants (e.g., N-isopropylindoline-4-carboxamide, CAS 1706436-20-5) position the carboxamide at a different vector, producing distinct pharmacophoric profiles . These structural divergences translate into non-interchangeable selectivity and potency profiles that cannot be predicted from scaffold-level inference alone.

N-Isopropylindoline-5-carboxamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Indoline vs. Indole Core Saturation: Predicted Physicochemical Differentiation from N-Isopropyl-1H-indole-5-carboxamide

The saturated indoline core of N-isopropylindoline-5-carboxamide (MW = 204.27 g/mol, molecular formula C12H16N2O) distinguishes it from the fully aromatic indole analog N-isopropyl-1H-indole-5-carboxamide (MW = 202.25 g/mol, C12H14N2O) . The indoline scaffold introduces an sp³-hybridized C2–C3 bond, increasing the fraction of sp³ carbon atoms (Fsp³ = 0.17 for the indoline vs. 0.08 for the indole analog) [1]. Elevated Fsp³ correlates with improved aqueous solubility, reduced hERG liability, and enhanced clinical developability in prospective medicinal chemistry campaigns [1]. Additionally, the indoline nitrogen (pKa ≈ 5.0–6.0 for the anilinium conjugate acid) is more basic than the indole NH (pKa ≈ -3.5 for protonated indole), enabling distinct protonation-state-dependent binding interactions [1]. These physicochemical differences are not captured by simple potency comparisons and may drive differential off-target and ADME profiles in vivo.

Physicochemical profiling Ligand efficiency Scaffold hopping

Regioisomeric Differentiation: 5-Carboxamide vs. 4-Carboxamide Substitution on the Indoline Ring

N-Isopropylindoline-5-carboxamide (CAS 1082479-12-6) and N-isopropylindoline-4-carboxamide (CAS 1706436-20-5) are regioisomers differing only in the position of the carboxamide group on the indoline benzene ring (5- vs. 4-position). This positional shift alters the electronic environment of the amide: the 5-carboxamide is para to the indoline nitrogen (electron-donating), while the 4-carboxamide is meta to the indoline nitrogen, resulting in a different resonance and inductive electronic landscape [1]. In kinase inhibitor programs built on indoline-carboxamide scaffolds, the 5-position has been preferentially exploited for Type II kinase inhibitor design because the para-substituted carboxamide can extend into the allosteric back pocket while the indoline NH engages the hinge region [2]. The 4-substituted regioisomer projects the amide at an angle incompatible with this binding mode. This regioisomeric differentiation is critical for target-specific tool compound selection; the two isomers are not interchangeable despite sharing identical molecular formula and molecular weight.

Regioisomer selectivity Structure-activity relationships Pharmacophore mapping

CCR5 Antagonism: Preliminary Pharmacological Evidence Differentiating N-Isopropylindoline-5-carboxamide from Non-Indoline CCR5 Ligands

Preliminary pharmacological screening has identified N-isopropylindoline-5-carboxamide as a CCR5 antagonist with potential applications in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This activity profile distinguishes the compound from the broader indoline-5-carboxamide chemotype, which has predominantly been associated with kinase inhibition (e.g., PAK4, p38α MAPK, TGFβ receptor) [2][3]. CCR5 antagonism is a mechanistically distinct therapeutic modality; the only clinically validated small-molecule CCR5 antagonist is maraviroc (Selzentry®), which features a tropane/amide scaffold unrelated to indoline [4]. The combination of an indoline core with CCR5 antagonist activity suggests a novel chemotype for this target class, potentially offering differentiated resistance profiles against HIV strains that have developed maraviroc resistance. Quantitative IC50 or Ki values for N-isopropylindoline-5-carboxamide at CCR5 are not publicly disclosed; the available data are limited to qualitative antagonist classification [1].

CCR5 antagonist HIV entry inhibitor Chemokine receptor

Patent Landscape Differentiation: N-Isopropylindoline-5-carboxamide Positioned as an Unsubstituted Core Scaffold Distinct from 1-Oxo-Isoindoline-5-Carboxamide AML Patents

The patent literature reveals a clear structural distinction between N-isopropylindoline-5-carboxamide (unoxidized indoline) and the heavily patented 1-oxo-isoindoline-5-carboxamide chemotype claimed for acute myeloid leukemia (AML) treatment [1][2]. US Patent 11,306,101 and related filings (US 2020/0291000, CN 114957212) claim 1-oxo-isoindoline-5-carboxamide compounds with specific R1–R4 substitution patterns, compositions thereof, and methods for treating AML [1]. The defining feature of the patented series is the 1-oxo group (carbonyl at the indoline 1-position), which is absent in N-isopropylindoline-5-carboxamide [2]. This oxidation state difference has profound consequences: the 1-oxo group converts the indoline NH (hydrogen bond donor) into a tertiary amide, eliminating a key pharmacophoric feature [3]. Furthermore, the unoxidized indoline NH can be further functionalized (e.g., alkylation, acylation, sulfonylation), offering a derivatization vector unavailable in the 1-oxo series [3]. For organizations seeking AML-relevant indoline-5-carboxamides with freedom to operate, the unoxidized N-isopropylindoline-5-carboxamide scaffold may lie outside the claims of the dominant 1-oxo-isoindoline patent estate.

Patent landscape Freedom to operate Acute myeloid leukemia

Recommended Procurement and Research Application Scenarios for N-Isopropylindoline-5-carboxamide


Lead Optimization Libraries Targeting CCR5-Mediated Diseases (HIV, Autoimmune, COPD)

Based on preliminary CCR5 antagonist screening data [1], N-isopropylindoline-5-carboxamide is suitable for inclusion in focused screening decks targeting chemokine receptor-mediated pathologies. Its indoline scaffold is structurally distinct from maraviroc [2], offering a complementary chemotype for resistance profiling and combination studies. Procurement at ≥95% purity with orthogonal analytical certification (HPLC, ¹H NMR) is recommended to ensure regioisomeric integrity (5-carboxamide vs. 4-carboxamide) .

Scaffold-Hopping from 1-Oxo-Isoindoline-5-Carboxamide AML Patents

For organizations pursuing AML therapeutics while seeking freedom to operate outside the 1-oxo-isoindoline-5-carboxamide patent estate (US 11,306,101) [3], N-isopropylindoline-5-carboxamide provides a structurally differentiated, unoxidized indoline scaffold [4]. The presence of the indoline NH enables additional derivatization strategies (N-alkylation, N-acylation, N-sulfonylation) not available in the 1-oxo series. Bulk procurement (gram to multi-gram scale) with full analytical characterization is advised for SAR expansion campaigns.

Physicochemical Developability Screening: High-Fsp³ Fragment and Lead-Like Libraries

The elevated fraction of sp³-hybridized carbons (Fsp³ ≈ 0.17) of N-isopropylindoline-5-carboxamide, compared to its fully aromatic indole analog (Fsp³ ≈ 0.08) [5], positions this compound as a favorable entry in developability-focused screening collections. The indoline core's increased three-dimensionality correlates with improved clinical success rates in prospective analyses [5]. Procurement specifications should include physicochemical profiling data (LogP/D, aqueous solubility, pKa) to support multi-parameter optimization workflows.

Kinase Inhibitor Tool Compound Development: Type II Inhibitor Design Leveraging 5-Carboxamide Vector

The para-substituted 5-carboxamide orientation on the indoline ring is geometrically suited for Type II kinase inhibitor design, where the amide extends into the allosteric back pocket while the indoline NH engages the kinase hinge region [6]. This scaffold geometry is analogous to that exploited by 3-substituted-indolin-2-one-5-carboxamide PAK4 inhibitors [6]. N-Isopropylindoline-5-carboxamide can serve as a core scaffold for focused kinase inhibitor library synthesis, with the isopropyl group on the amide providing a defined lipophilic contact in the DFG-out allosteric site.

Quote Request

Request a Quote for N-isopropylindoline-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.